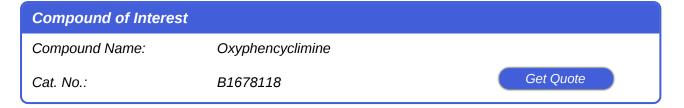


Oxyphencyclimine: A Pharmacological Tool for Selective M1/M3 Muscarinic Receptor Blockade

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphencyclimine is a synthetic tertiary amine and antimuscarinic agent that has historically been used for the treatment of peptic ulcer disease and gastrointestinal spasms.[1] Its pharmacological activity stems from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While it is known to be a non-selective muscarinic antagonist at high concentrations, evidence suggests a degree of selectivity for M1 and M3 receptor subtypes, making it a potentially valuable tool for in vitro and in vivo pharmacological studies aimed at dissecting the roles of these specific receptors.

This document provides detailed application notes and experimental protocols for the use of **oxyphencyclimine** as a pharmacological tool to block M1 and M3 muscarinic receptors. It is intended for researchers, scientists, and drug development professionals engaged in the study of muscarinic receptor pharmacology and signaling.

Data Presentation

The binding affinity of the enantiomers of **oxyphencyclimine** for four human muscarinic receptor subtypes (M1, M2, M3, and M4) has been characterized in radioligand binding studies. The equilibrium dissociation constants (Ki) are summarized in the table below. A lower Ki value indicates a higher binding affinity.



Compound	Receptor Subtype	Ki (nM)	pKi
(R)-Oxyphencyclimine	M1	1.6	8.8
M2	13	7.9	
M3	2.5	8.6	_
M4	5.0	8.3	_
(S)-Oxyphencyclimine	M1	250	6.6
M2	1600	5.8	
M3	400	6.4	_
M4	500	6.3	

Data extracted from Waelbroeck et al., 1992, European Journal of Pharmacology.

As the data indicates, the (R)-enantiomer of **oxyphencyclimine** exhibits significantly higher affinity for all four muscarinic receptor subtypes compared to the (S)-enantiomer. Notably, (R)-**Oxyphencyclimine** displays the highest affinity for the M1 receptor subtype, followed closely by the M3 receptor. This profile suggests that at appropriate concentrations, (R)-**oxyphencyclimine** can be used to preferentially block M1 and M3 receptors over M2 and M4 receptors.

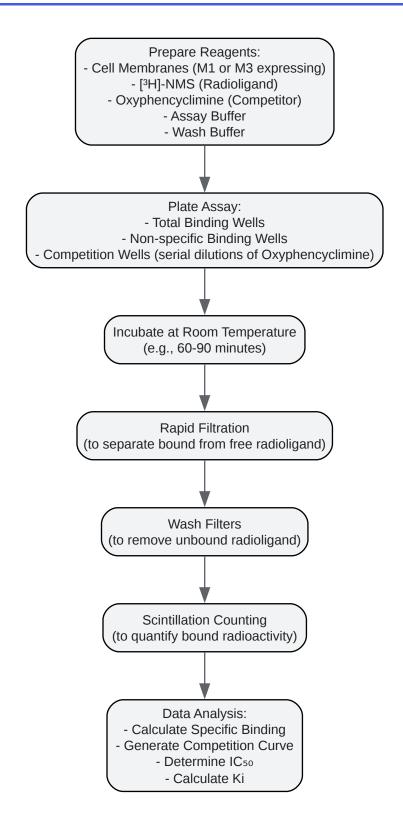
Signaling Pathways

M1 and M3 muscarinic receptors are both coupled to the Gq family of G proteins. Upon agonist binding, these receptors activate a canonical signaling cascade that is crucial for their physiological effects.









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References

- 1. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 PMC [pmc.ncbi.nlm.nih.gov]
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